molecular formula C10H16N2 B579071 (Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine CAS No. 17397-15-8

(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine

Katalognummer: B579071
CAS-Nummer: 17397-15-8
Molekulargewicht: 164.252
InChI-Schlüssel: XLXGSRAIAOWWSF-OXAWKVHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Azinobis(1-cyclopropylethane) is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol It is known for its unique structure, which includes two cyclopropyl groups connected by an azino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Azinobis(1-cyclopropylethane) typically involves the reaction of cyclopropylamine with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a suitable base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of 1,1’-Azinobis(1-cyclopropylethane) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using standard techniques such as distillation or crystallization to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Azinobis(1-cyclopropylethane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 1,1’-Azinobis(1-cyclopropylethane) involves its interaction with molecular targets through its azino linkage and cyclopropyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-Azinobis(1-cyclopropylmethane): Similar structure but with a methane linkage instead of ethane.

    1,1’-Azinobis(1-cyclopropylpropane): Similar structure but with a propane linkage.

    1,1’-Azinobis(1-cyclopropylbutane): Similar structure but with a butane linkage.

Uniqueness

1,1’-Azinobis(1-cyclopropylethane) is unique due to its specific azino linkage and the presence of cyclopropyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

17397-15-8

Molekularformel

C10H16N2

Molekulargewicht

164.252

IUPAC-Name

(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine

InChI

InChI=1S/C10H16N2/c1-7(9-3-4-9)11-12-8(2)10-5-6-10/h9-10H,3-6H2,1-2H3/b11-7-,12-8-

InChI-Schlüssel

XLXGSRAIAOWWSF-OXAWKVHCSA-N

SMILES

CC(=NN=C(C)C1CC1)C2CC2

Synonyme

1,1/'-Azinobis(1-cyclopropylethane)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.